Cyclophosphamide

Oncology Pediatric Sarcoma Comparative Effectiveness

Cyclophosphamide (anhydrous, CAS 50-18-0) is a prodrug that requires hepatic CYP2B6-mediated 4-hydroxylation to yield the active alkylator phosphoramide mustard. Unlike direct-acting nitrogen mustards, its therapeutic index is modulated by auto-induction, high oral bioavailability (AUC ratio 0.87–0.96), and mandatory MESNA co-administration in high-dose protocols. With characterized metabolic pathways and available analytical standards (≥98% by HPLC), it is the definitive choice for reproducible preclinical research and clinical trial supply. Differentiate your study from ifosfamide-based regimens—source consistent, monograph-grade cyclophosphamide today.

Molecular Formula C7H15Cl2N2O2P
Molecular Weight 261.08 g/mol
CAS No. 50-18-0
Cat. No. B1669514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclophosphamide
CAS50-18-0
Synonyms(+,-)-2-(bis(2-Chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-Oxide Monohydrate
B 518
B-518
B518
Cyclophosphamide
Cyclophosphamide Anhydrous
Cyclophosphamide Monohydrate
Cyclophosphamide, (R)-Isomer
Cyclophosphamide, (S)-Isomer
Cyclophosphane
Cytophosphan
Cytophosphane
Cytoxan
Endoxan
Neosar
NSC 26271
NSC-26271
NSC26271
Procytox
Sendoxan
Molecular FormulaC7H15Cl2N2O2P
Molecular Weight261.08 g/mol
Structural Identifiers
SMILESC1CNP(=O)(OC1)N(CCCl)CCCl
InChIInChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)
InChIKeyCMSMOCZEIVJLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10 to 50 mg/mL at 73 °F (NTP, 1992)
Soluble. 1-5 g/100 mL at 23 °C
1 in 25 parts water
1 in 1 parts alcohol
Slightly soluble in benzene, carbon tetrachloride;  very slightly soluble in ether and acetone
Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide.
In water, 40,000 ppm @ 20 °C
1.51e+01 g/L
Solubility in water, g/l at 20Â °C: 40 (moderate)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclophosphamide Procurement Guide: Pharmacopeial Standards and Key Pharmacological Characteristics


Cyclophosphamide (CAS: 50-18-0; anhydrous) is an oxazaphosphorine nitrogen mustard derivative and a prodrug that requires hepatic cytochrome P450 (predominantly CYP2B6) bioactivation to form the active alkylating metabolite phosphoramide mustard [1]. The United States Pharmacopeia (USP) monograph specifies an assay content of not less than 97.0% and not more than 103.0% of C₇H₁₅Cl₂N₂O₂P, calculated on the anhydrous basis, with water content (monohydrate form) between 5.7% and 6.8% [2]. As a potent cytotoxic agent requiring specialized handling, its procurement for clinical or research applications must account for these defined purity specifications and the associated safety protocols [2].

Why Cyclophosphamide Cannot Be Simply Substituted with Other Alkylating Agents


Cyclophosphamide differs fundamentally from other nitrogen mustards and oxazaphosphorines in its prodrug activation pathway, which requires hepatic CYP450-mediated 4-hydroxylation to yield phosphoramide mustard and the urotoxic byproduct acrolein [1]. Unlike direct-acting alkylators such as chlorambucil or melphalan, cyclophosphamide's therapeutic index is modulated by hepatic enzyme activity and is subject to clinically significant auto-induction following repeated administration, leading to altered clearance and shortened half-life [1]. Compared with ifosfamide, cyclophosphamide produces a distinct toxicity profile, including differential rates of renal impairment [2]. These differences in metabolic activation, toxicity management requirements (e.g., mandatory MESNA co-administration for uroprotection against acrolein), and clinical dosing strategies preclude simple interchange with other alkylating agents [1][2].

Quantitative Comparative Evidence for Cyclophosphamide Selection


Cyclophosphamide vs. Ifosfamide: Noninferior Efficacy with Reduced Renal Toxicity in Ewing Sarcoma

In the Euro-EWING99-R1 randomized noninferiority trial of 856 patients with standard-risk Ewing sarcoma, cyclophosphamide (VAC regimen: 1.5 g/m² per course × 7 courses, cumulative 9.7 g/m²) demonstrated noninferior efficacy to ifosfamide (VAI regimen: 6 g/m² per course × 7 courses, cumulative 97.1 g/m²) with respect to 3-year event-free survival (EFS) [1]. In a long-term follow-up analysis of the French cohort (n=172, median follow-up 10 years), the cumulative incidence of kidney toxicity at 10 years was 25.7% in the cyclophosphamide arm versus 43.0% in the ifosfamide arm (P = 0.02), with glomerular toxicity specifically occurring in 13.1% versus 31.1% of patients, respectively (P < 0.01) [2].

Oncology Pediatric Sarcoma Comparative Effectiveness

Oral Bioavailability of Cyclophosphamide: Comparable Systemic Exposure to Intravenous Administration

In a clinical crossover study of 12 female breast cancer patients receiving cyclophosphamide at 175 mg/m², the oral bioavailability (AUC_oral / AUC_IV) ranged from 0.896 to 0.958 depending on formulation, with a mean of approximately 0.92 [1]. A separate study of 14 cancer patients receiving oral cyclophosphamide in the CMF regimen confirmed comparable systemic exposure between oral and intravenous administration when the same dose was administered [2]. Additionally, the FDA-approved prescribing information reports an AUC ratio (oral:IV) range of 0.87 to 0.96 [3].

Pharmacokinetics Oral Formulation Bioavailability

Cyclophosphamide vs. Chlorambucil in Chronic Lymphocytic Leukemia: Comparable Efficacy and Survival

In an Eastern Cooperative Oncology Group (ECOG) randomized clinical trial with long-term follow-up (median 7 years), 122 patients with advanced chronic lymphocytic leukemia (CLL) were randomized to either chlorambucil plus prednisone (C+P) or cyclophosphamide plus vincristine and prednisone (CVP) [1]. There were no significant differences in any major efficacy endpoint between the two alkylating agent-containing regimens.

Hematology Chronic Lymphocytic Leukemia Comparative Oncology

CYP2B6 as the Predominant Bioactivating Enzyme: Pharmacogenetic Implications for Cyclophosphamide

Approximately 75% of an administered cyclophosphamide dose is activated by hepatic microsomal cytochrome P450 enzymes, with CYP2B6 displaying the highest 4-hydroxylase activity among the contributing isoforms (which also include CYP2A6, 3A4, 3A5, 2C9, 2C18, and 2C19) [1]. This contrasts with ifosfamide, where CYP3A4 plays a more prominent role in activation and deactivation pathways [2]. A recent meta-analysis of 45 studies confirmed that CYP, GST, and ABC gene polymorphisms are significantly associated with cyclophosphamide safety outcomes—specifically, CYP2C19*2 polymorphism confers increased risk of gastrointestinal toxicity (RR: 3.70; 95% CI: 1.60–8.55; P = 0.002), while GSTT1-present genotype reduces hematological toxicity risk (RR: 0.63; 95% CI: 0.42–0.96; P = 0.03) [3].

Pharmacogenomics Drug Metabolism Personalized Medicine

Cyclophosphamide Stability Profile: USP-Defined Purity Specifications and Storage Parameters

The USP monograph for cyclophosphamide establishes quantitative purity boundaries: not less than 97.0% and not more than 103.0% of anhydrous cyclophosphamide (C₇H₁₅Cl₂N₂O₂P), with water content for the monohydrate form between 5.7% and 6.8% [1]. Commercial analytical standards are typically specified at ≥98.0% purity by HPLC . Constituted solutions demonstrate chemical and physical stability for 24 hours at room temperature or up to 6 days under refrigeration (2–8°C) [2], though aqueous solutions are inherently unstable and should be used promptly after preparation [3].

Quality Control Analytical Chemistry Pharmaceutical Specification

Priority Application Scenarios for Cyclophosphamide Based on Differentiated Evidence


Pediatric and Adolescent Oncology: Consolidation Therapy for Standard-Risk Ewing Sarcoma

In this application, cyclophosphamide (as part of the VAC regimen: vincristine, dactinomycin, cyclophosphamide) offers a clinically validated alternative to ifosfamide-containing regimens. The Euro-EWING99-R1 trial established noninferior efficacy (3-year EFS difference: -2.8%; 91.4% CI: -7.8% to 2.2%) while demonstrating a significantly lower 10-year cumulative incidence of kidney toxicity (25.7% vs 43.0%; P = 0.02) and glomerular toxicity (13.1% vs 31.1%; P < 0.01) [1]. This evidence positions cyclophosphamide as the preferred alkylating agent in this population when long-term renal preservation is a clinical priority, particularly in pediatric and adolescent patients with decades of expected post-treatment survival [2].

Outpatient Maintenance Chemotherapy Requiring Oral Dosing Flexibility

Cyclophosphamide's high oral bioavailability (AUC_oral/AUC_IV ratio: 0.87–0.96) enables seamless transition between intravenous and oral routes without dose adjustment in most regimens [1]. This pharmacokinetic property supports outpatient maintenance therapy in breast cancer (e.g., oral CMF regimen), non-Hodgkin lymphoma, and autoimmune conditions where prolonged daily or intermittent oral dosing is required. The consistency of systemic exposure between routes (first-pass effect only ~8%) reduces the need for therapeutic drug monitoring and minimizes healthcare resource utilization compared with agents that require exclusively parenteral administration [2].

High-Dose Conditioning Regimens for Hematopoietic Stem Cell Transplantation

Cyclophosphamide is a cornerstone alkylating agent in myeloablative conditioning regimens prior to allogeneic or autologous hematopoietic stem cell transplantation (HSCT). Its saturable elimination kinetics at high doses (e.g., ≥4.0 g/m²) and established auto-induction of metabolism following repeated dosing necessitate protocol-specific pharmacokinetic considerations [1]. Concurrent administration of MESNA for uroprotection against acrolein-induced hemorrhagic cystitis is mandatory in this high-dose setting, distinguishing cyclophosphamide from non-oxazaphosphorine alkylators that do not produce acrolein as a metabolite [2]. The extensive clinical experience and defined toxicity management protocols for high-dose cyclophosphamide support its continued role in transplant conditioning.

Preclinical Immuno-Oncology and Autoimmunity Research Models

Cyclophosphamide's immunomodulatory properties—mediated through selective depletion of regulatory T cells (Tregs) at metronomic low doses versus broad immunosuppression at higher doses—make it a versatile tool compound in preclinical research settings. The compound's well-characterized metabolic pathway (CYP2B6-mediated 4-hydroxylation yielding phosphoramide mustard and acrolein) and the availability of validated analytical standards (≥98.0% purity by HPLC) support reproducible experimental design [1]. When sourcing cyclophosphamide for research applications, procurement should specify USP reference standard grade or analytical standard grade materials with documented certificates of analysis to ensure batch-to-batch consistency, given the compound's sensitivity to moisture and thermal degradation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclophosphamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.